7-(methoxymethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
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Overview
Description
7-(Methoxymethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(methoxymethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can be achieved through various methods. One common approach involves the condensation of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . Another method includes the reaction of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of ZnCl2 in supercritical carbon dioxide .
Industrial Production Methods
Industrial production of this compound often employs microwave-mediated, catalyst-free synthesis techniques. This eco-friendly method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, resulting in the target compound .
Chemical Reactions Analysis
Types of Reactions
7-(Methoxymethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazolopyrimidine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Common reagents used in these reactions include metallic salts, such as Cu(II) and Co(II), and catalysts like ZnCl2 . Reaction conditions often involve supercritical carbon dioxide, organic solvents, and microwave irradiation .
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines and their coordination complexes with metals .
Scientific Research Applications
7-(Methoxymethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-(methoxymethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, as a SARS-CoV-2 main protease inhibitor, it binds to the active site residues His41, Cys145, and Glu166, forming stable complexes and inhibiting the protease activity . In other applications, it acts as a ligand, coordinating with metal ions to form various complexes .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol: Known for its biological activities, including antifungal and antiviral properties.
1,2,4-Triazolo[1,5-a]pyridines: Exhibits various medicinal properties, including acting as RORγt inverse agonists and JAK inhibitors.
Quinazolin-4(3H)-one derivatives: Contains the 7-oxo-1,2,4-triazolo[1,5-a]pyrimidine moiety and shows inhibition activities against phytopathogenic bacteria and fungi.
Uniqueness
7-(Methoxymethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one stands out due to its unique methoxymethyl group, which enhances its binding affinity and specificity towards certain molecular targets, making it a promising candidate for drug development and other applications .
Properties
Molecular Formula |
C7H8N4O2 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
7-(methoxymethyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H8N4O2/c1-13-3-5-2-6(12)10-7-8-4-9-11(5)7/h2,4H,3H2,1H3,(H,8,9,10,12) |
InChI Key |
RKUXYSVKZLLASK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=O)NC2=NC=NN12 |
Origin of Product |
United States |
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